3-Methyl-4-(pyrimidin-5-yloxy)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

871020-40-5 |

|---|---|

Molekularformel |

C11H11N3O |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

3-methyl-4-pyrimidin-5-yloxyaniline |

InChI |

InChI=1S/C11H11N3O/c1-8-4-9(12)2-3-11(8)15-10-5-13-7-14-6-10/h2-7H,12H2,1H3 |

InChI-Schlüssel |

FFFMEHNLWJILGY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)N)OC2=CN=CN=C2 |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 3-Methyl-4-(pyrimidin-5-yloxy)aniline: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-(pyrimidin-5-yloxy)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural motifs are hallmarks of a privileged scaffold for the development of targeted therapeutics. This guide will delineate its chemical structure and predicted properties, a robust and plausible synthetic route with a detailed experimental protocol, and its anticipated applications in drug discovery, particularly as a scaffold for kinase inhibitors. The information presented herein is designed to empower researchers, scientists, and drug development professionals to leverage this versatile building block for the design and synthesis of novel therapeutic agents.

Introduction: The Anilinopyrimidine Core - A Cornerstone of Targeted Therapy

The anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, most notably for its role in the development of a multitude of kinase inhibitors. The pyrimidine ring system is a bioisostere of the adenine core of ATP, allowing molecules incorporating this moiety to competitively bind to the ATP-binding pocket of protein kinases. The aniline portion of the scaffold provides a versatile anchor point for substitutions that can fine-tune the molecule's selectivity and pharmacokinetic properties. The title compound, 3-Methyl-4-(pyrimidin-5-yloxy)aniline, combines these key features with a diaryl ether linkage, a structural element also found in a number of approved drugs. This unique combination of a proven pharmacophore and a flexible linker suggests its significant potential as a building block for novel kinase inhibitors targeting a range of signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Chemical Structure and Physicochemical Properties

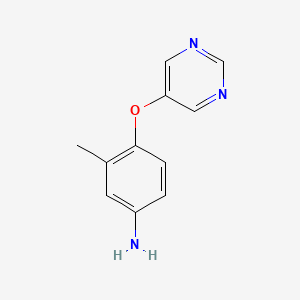

The chemical structure of 3-Methyl-4-(pyrimidin-5-yloxy)aniline consists of a 3-methylaniline core connected to the 5-position of a pyrimidine ring through an ether linkage.

Chemical Structure:

Caption: Chemical structure of 3-Methyl-4-(pyrimidin-5-yloxy)aniline.

While experimental data for this specific molecule is scarce, its physicochemical properties can be predicted based on its structure. These predictions are valuable for guiding experimental design, including reaction conditions and purification methods.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

| IUPAC Name | 3-Methyl-4-(pyrimidin-5-yloxy)aniline |

| CAS Number | Not assigned |

| LogP | ~2.5 |

| Topological Polar Surface Area (TPSA) | 64.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

| Appearance | Likely a solid at room temperature |

Synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline

The synthesis of diaryl ethers can be achieved through several established methods, with the Ullmann condensation and the Buchwald-Hartwig ether synthesis being the most prominent. Given the nature of the reactants, a copper-catalyzed Ullmann-type reaction is a highly plausible and efficient route for the synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline. This approach involves the coupling of a halopyrimidine with a phenol derivative.

The proposed synthetic pathway starts from the commercially available starting materials 5-bromopyrimidine and 4-amino-2-methylphenol.

Caption: Proposed synthetic workflow for 3-Methyl-4-(pyrimidin-5-yloxy)aniline.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline via a copper-catalyzed Ullmann condensation. Optimization of reaction conditions (temperature, solvent, base, and catalyst loading) may be required to achieve optimal yields.

Materials:

-

5-Bromopyrimidine

-

4-Amino-2-methylphenol[1]

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-methylphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Reactant Addition: Add anhydrous DMF as the solvent, followed by the addition of 5-bromopyrimidine (1.2 eq).

-

Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-Methyl-4-(pyrimidin-5-yloxy)aniline.

Self-Validation: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The anilinopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][3][4] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction. The 3-methyl-4-(pyrimidin-5-yloxy)aniline core provides the essential features for kinase binding:

-

Pyrimidine Ring: Mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the kinase domain.

-

Aniline Moiety: Provides a vector for substitution to explore the hydrophobic pocket of the kinase active site, which is crucial for achieving selectivity and potency.

-

Ether Linkage: Offers conformational flexibility, allowing the aniline and pyrimidine rings to adopt an optimal orientation for binding.

Derivatives of 3-Methyl-4-(pyrimidin-5-yloxy)aniline are expected to be potent inhibitors of various protein kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Abl, Src), which are frequently dysregulated in cancer.[1][4]

Mechanism of Action: Targeting Kinase Signaling Pathways

The primary mechanism of action for anilinopyrimidine-based inhibitors is the competitive inhibition of ATP binding to the kinase domain. This leads to the blockade of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Sources

Whitepaper: Chemical Profiling, Synthesis, and Application of 3-Methyl-4-(pyrimidin-5-yloxy)aniline Analogs in Targeted Therapeutics

Executive Summary

In modern drug discovery, diaryl ethers and substituted anilines serve as foundational pharmacophores for designing highly selective kinase inhibitors and novel antimalarial agents. Among these, 3-Methyl-4-(pyrimidin-5-yloxy)aniline represents a highly specialized intermediate. While this exact structural permutation is often synthesized in situ or protected under broad Markush structures in patent literature—meaning it does not always possess a universally commercialized Chemical Abstracts Service (CAS) registry number—its direct analogs are extensively documented[1].

This technical guide provides a comprehensive analysis of this compound class, detailing the mechanistic rationale behind its structural components, the synthetic challenges of pyrimidin-5-yloxy etherification, and self-validating experimental protocols for its preparation and application.

Chemical Identity and CAS Registry Mapping

The core structure of 3-Methyl-4-(pyrimidin-5-yloxy)aniline consists of an aniline ring substituted with a methyl group at the 3-position and a pyrimidine ring linked via an oxygen atom at the 4-position. Because highly specific, multi-substituted intermediates are often proprietary, researchers rely on structural analogs to map chemical properties and source starting materials.

The table below summarizes the quantitative data and CAS registry numbers for the most critical commercially available analogs utilized in parallel drug development workflows.

| Chemical Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Variance |

| 4-(Pyrimidin-2-yloxy)aniline | 105130-26-5[2] | C₁₀H₉N₃O | 187.20 | Ether linkage at pyrimidine 2-position |

| 3-Chloro-4-(pyrimidin-5-yloxy)aniline | 871026-30-1 | C₁₀H₈ClN₃O | 221.64 | Chloro substitution instead of methyl |

| 4-(Pyrimidin-4-yloxy)aniline | 417724-74-4[3] | C₁₀H₉N₃O | 187.20 | Ether linkage at pyrimidine 4-position |

| 3-(Pyrimidin-2-yloxy)aniline | 176032-34-1[4] | C₁₀H₉N₃O | 187.20 | Meta-substituted aniline |

Structural Activity Relationship (SAR) & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen in medicinal chemistry, rather than merely observing its structure. The design of 3-Methyl-4-(pyrimidin-5-yloxy)aniline is driven by three distinct mechanistic causalities:

-

The Aniline Handle (Nucleophilicity): The primary amine acts as a versatile synthetic handle. It is highly nucleophilic, allowing for facile conversion into amides or 1,3-diarylureas. These urea motifs are critical for establishing bidentate hydrogen bonds with the hinge region of target kinases (e.g., VEGFR-2)[5].

-

The Pyrimidin-5-yloxy Core (Electronic Modulation): Unlike the 2-yloxy or 4-yloxy derivatives, linking the ether at the 5-position of the pyrimidine ring alters the electron density of the adjacent nitrogen atoms. This specific linkage modulates the pKa of the pyrimidine, optimizing its ability to act as a hydrogen bond acceptor within the hydrophobic binding pockets of targets like the PfATP4 sodium pump in Plasmodium falciparum[1].

-

The 3-Methyl Substituent (Conformational Locking): The addition of a methyl group at the 3-position (ortho to the ether linkage) introduces significant steric hindrance. This acts as a "steric lock," restricting the free rotation of the diaryl ether bond and forcing the molecule into a specific dihedral angle. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon target binding is drastically reduced, thereby increasing binding affinity and target selectivity.

Synthetic Methodology: Overcoming the 5-Position Challenge

Standard diaryl ethers are typically synthesized via Nucleophilic Aromatic Substitution (SNAr). However, the pyrimidine ring presents a unique regiochemical challenge. The 2- and 4-positions are highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atoms, making them highly reactive toward SNAr.

Conversely, the 5-position is meta to the nitrogens and lacks this strong electron deficiency. Attempting a standard SNAr with 5-bromopyrimidine and an aminophenol yields negligible product. To overcome this thermodynamic barrier, transition-metal catalysis—specifically a Copper-catalyzed Ullmann-type etherification or Palladium-catalyzed Buchwald-Hartwig coupling—is strictly required to lower the activation energy and facilitate the C-O bond formation[1].

Workflow of Copper-Catalyzed Ullmann-type Etherification for 5-yloxy Analogs.

Standardized Experimental Protocol: Cu-Catalyzed Etherification

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for synthesizing the 3-methyl-4-(pyrimidin-5-yloxy)aniline core.

Step-by-Step Methodology

-

Preparation & Degassing: In an oven-dried Schlenk flask, combine 4-amino-2-methylphenol (1.0 equiv), 5-bromopyrimidine (1.2 equiv), Copper(I) iodide (0.1 equiv), and Cesium carbonate (2.0 equiv). Add anhydrous DMF (0.2 M). Causality: Degas the mixture via three freeze-pump-thaw cycles to strictly eliminate oxygen, preventing the oxidative degradation of the aniline and the deactivation of the Cu(I) catalyst.

-

Ligand Addition: Add N,N-dimethylglycine (0.2 equiv) as the ligand under a positive nitrogen stream.

-

Thermal Reaction: Seal the flask and heat the reaction mixture to 110°C for 18 hours with vigorous stirring.

-

Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove copper salts. Wash the organic filtrate with water (3x) and brine (1x) to remove DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

-

Self-Validation (QC):

-

LC-MS: Confirm the presence of the product by identifying the [M+H]⁺ peak corresponding to the exact mass of the synthesized analog.

-

¹H NMR (DMSO-d6): Validate the structure by confirming the presence of the highly deshielded pyrimidine protons (typically >8.5 ppm) and the diagnostic singlet of the 3-methyl group (~2.1 ppm).

-

Pharmacological Application: Targeted Kinase Inhibition

Once synthesized, the aniline moiety of the analog is typically reacted with an aryl isocyanate to yield a functionalized 1,3-diarylurea. These ureas are highly potent inhibitors of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. By occupying the ATP-binding pocket of the kinase, the analog prevents phosphorylation cascades, thereby halting tumor angiogenesis and cellular proliferation.

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway.

References

1.[2] CAS 105130-26-5: 4-(pyrimidin-2-yloxy)aniline | CymitQuimica. cymitquimica.com. 2 2. Product Details: AP03783 - Aquila Pharmatech LLC (3-chloro-4-(pyrimidin-5-yloxy)aniline). aquilapharmatech.com. 3.[4] 176032-34-1 | 3-(Pyrimidin-2-yloxy)aniline - ChemScene. chemscene.com.4 4.[3] 417724-74-4 | 4-(Pyrimidin-4-yloxy)aniline | MolCore. molcore.com.3 5.[5] 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as potential inhibitors of VEGFR-2: synthesis and molecular modelling studies. ipb.pt. 5 6.[1] Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. nih.gov. 1

Sources

- 1. Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 105130-26-5: 4-(pyrimidin-2-yloxy)aniline | CymitQuimica [cymitquimica.com]

- 3. molcore.com [molcore.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as potential inhibitors of VEGFR-2: synthesis and molecular modelling studies [bibliotecadigital.ipb.pt]

Difference between 3-Methyl-4-(pyrimidin-5-yloxy)aniline and pyridin-4-yloxy analogs

An In-Depth Technical Guide to Diaryl Ether Scaffolds in Kinase Inhibitor Design

The structural optimization of small-molecule kinase inhibitors relies heavily on the precise tuning of electronic, steric, and physicochemical properties. Among the most privileged scaffolds in targeted oncology are the diaryl ethers, specifically those utilizing an aniline moiety coupled to a nitrogen-containing heterocycle.

This whitepaper provides an authoritative analysis of the differences between two critical synthetic building blocks: 3-Methyl-4-(pyrimidin-5-yloxy)aniline and its classic analog, 3-methyl-4-(pyridin-4-yloxy)aniline . By dissecting their electronic causality, binding modalities, and ADME/Tox implications, this guide serves as a comprehensive resource for drug development professionals optimizing next-generation inhibitors for targets such as VEGFR2, B-Raf, and c-Met.

Structural and Electronic Divergence: Pyridine vs. Pyrimidine

The core difference between these two analogs lies in the central heteroaromatic ring and the spatial orientation of its nitrogen atoms relative to the ether linkage. This seemingly minor substitution fundamentally alters the molecule's behavior in a biological system.

The Pyridin-4-yloxy Motif (The Classic Paradigm)

Found in blockbuster drugs like Sorafenib and Regorafenib, the pyridin-4-yloxy core places a single nitrogen atom para to the ether oxygen[1].

-

Basicity: The pyridine nitrogen has a pKa of approximately 5.2. At physiological pH (7.4), a small but significant fraction may be protonated, influencing aqueous solubility and membrane permeability.

-

Hydrogen Bonding Vector: The para-nitrogen is perfectly positioned to act as a strong hydrogen-bond acceptor. In the context of VEGFR2, this nitrogen typically forms a critical H-bond with the backbone amide of Cys919 in the kinase hinge region[1].

The Pyrimidin-5-yloxy Motif (The Next-Gen Optimization)

Replacing the pyridine with a pyrimidine ring (specifically linked at the 5-position) shifts the nitrogen atoms to the 1- and 3-positions, making them meta to the ether oxygen[2].

-

Basicity: The introduction of a second electronegative nitrogen drastically reduces the electron density of the ring. The pKa drops to approximately 1.3. This renders the pyrimidine virtually unprotonated at physiological pH.

-

Hydrogen Bonding Vector: The two meta-nitrogens present a V-shaped, bifurcated hydrogen-bonding vector. This altered geometry can bypass steric clashes in mutant kinases or engage entirely different water networks within the allosteric pocket[3].

The Role of the 3-Methyl Aniline Conformational Lock

Both scaffolds utilize a 3-methylaniline moiety. The methyl group positioned ortho to the ether linkage is not merely decorative; it is a critical conformational lock. The steric bulk of the methyl group clashes with the ether oxygen's lone pairs and the adjacent heteroaromatic ring. This restricts the dihedral angle of the diaryl ether, pre-organizing the molecule into the specific conformation required to bind the DFG-out state of the kinase. By locking the conformation, the entropic penalty of binding is significantly minimized, driving higher target affinity.

Structural optimization pathways for diaryl ether kinase inhibitors.

Pharmacological Causality: ADME and Toxicity Profiles

The shift from a pyridin-4-yloxy to a pyrimidin-5-yloxy core is often driven by the need to rescue a lead compound from late-stage ADME/Tox failures.

hERG Channel Liability: The human ether-à-go-go-related gene (hERG) potassium channel is a primary anti-target due to its role in drug-induced QT prolongation. The hERG binding pocket has a strong affinity for basic, lipophilic amines. The pyridine core (pKa ~5.2) carries a higher risk of hERG inhibition compared to the pyrimidine core (pKa ~1.3). The drastic reduction in basicity achieved by the pyrimidin-5-yloxy analog effectively mitigates this cardiotoxic liability.

Pharmacokinetics (PK): Highly basic compounds often suffer from lysosomal trapping (where the drug becomes protonated and trapped in acidic organelles) and pH-dependent absorption in the gastrointestinal tract. The non-basic nature of the pyrimidin-5-yloxy core ensures more consistent, pH-independent oral bioavailability[4].

Quantitative Data Summary

| Physicochemical Property | 3-Methyl-4-(pyridin-4-yloxy)aniline | 3-Methyl-4-(pyrimidin-5-yloxy)aniline |

| Heterocycle | Pyridine | Pyrimidine |

| Nitrogen Position(s) | Para to ether linkage (Position 1) | Meta to ether linkage (Positions 1, 3) |

| Approximate pKa | ~5.2 (Weakly basic) | ~1.3 (Non-basic) |

| H-Bond Acceptor Vector | Single, linear/para | Dual, V-shaped/meta |

| hERG Liability Risk | Moderate to High | Low |

| Kinase Hinge Interaction | Direct H-bond (e.g., Cys919) | Water-mediated or alternative pocket |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogs must be conducted using self-validating assay systems. Below are the step-by-step methodologies for synthesizing the core and validating its kinase inhibitory profile.

Protocol A: Synthesis of the Diaryl Ether Core via SNAr

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.

-

Preparation: Dissolve 4-amino-2-methylphenol (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Deprotonation: Add potassium tert-butoxide (KOtBu, 1.2 eq) at 0°C. Causality: A strong, non-nucleophilic base is required to fully deprotonate the phenol without interfering with the subsequent substitution.

-

Substitution: Add either 4-chloropyridine hydrochloride or 5-bromopyrimidine (1.1 eq). Heat the reaction to 80°C for 12 hours under a nitrogen atmosphere.

-

Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with brine to remove residual DMF.

-

Purification: Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate). Validation: Confirm the structure via 1H NMR, specifically looking for the characteristic ortho-methyl singlet (~2.1 ppm) and the distinct splitting patterns of the pyridine/pyrimidine protons.

Protocol B: VEGFR2 Kinase Mobility Shift Assay

To evaluate the biological impact of the core swap, a microfluidic mobility shift assay is employed. This assay separates phosphorylated from non-phosphorylated peptide substrates based on charge.

-

Enzyme Preparation: Dilute recombinant VEGFR2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM DTT).

-

Compound Incubation: Dispense the synthesized inhibitors (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Critical Control: Include Sorafenib as a positive control to validate the assay's dynamic range[1].

-

Reaction Initiation: Add 1 µM fluorescently labeled peptide substrate (e.g., FAM-labeled poly-GT) and ATP at its apparent Km value. Incubate for 60 minutes at room temperature.

-

Termination: Stop the reaction by adding a buffer containing 50 mM EDTA to chelate Mg2+, halting kinase activity.

-

Detection: Read the plate using a microfluidic capillary electrophoresis system (e.g., Caliper EZ Reader). Calculate the conversion ratio: Phosphopeptide / (Phosphopeptide + Unphosphorylated Peptide).

Self-validating VEGFR2 kinase assay workflow using mobility shift detection.

Conclusion

The transition from a 3-methyl-4-(pyridin-4-yloxy)aniline core to a 3-methyl-4-(pyrimidin-5-yloxy)aniline core represents a sophisticated leap in rational drug design. While the pyridine analog offers robust, direct hydrogen bonding to kinase hinge regions, it brings inherent liabilities regarding basicity, PK variability, and potential cardiotoxicity. The pyrimidine analog elegantly resolves these issues by lowering the pKa and altering the hydrogen-bond vector, providing medicinal chemists with a powerful tool to optimize the safety and efficacy profiles of next-generation targeted therapeutics.

References

-

Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit MDPI URL:[Link]

-

Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity ACS Publications URL:[Link]

-

Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site ACS Publications URL:[Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (PMC) URL:[Link]

Sources

Beyond the Amine: Engineering Pyrimidine Ether Scaffolds for Kinase Inhibition

Topic: Pyrimidine Ether Based Kinase Inhibitor Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

The Scaffold Logic: Why the Ether Switch?

In the crowded landscape of kinase inhibitor design, the 2- and 4-aminopyrimidine scaffolds (exemplified by Imatinib, Nilotinib, and Palbociclib) have long been the "workhorses" of the industry. However, the Pyrimidine Ether —where the linker atom connecting the pyrimidine core to the aromatic tail is an oxygen rather than a nitrogen—offers a distinct physicochemical and structural vector that is often underutilized.

The Structural Argument: Vector and Entropy

The substitution of an amine (-NH-) with an ether (-O-) linkage induces a subtle but critical alteration in the ligand's binding geometry.

-

Bond Angle Variation: The C-O-C bond angle (

110°) differs slightly from the C-N-C angle, altering the trajectory of the substituent into the hydrophobic back pocket or the solvent front. -

Conformational Entropy: The rotational energy barrier of a C-O bond is generally lower than that of a C-N bond (which often has partial double-bond character due to conjugation). This increased flexibility allows the ether-linked moiety to adopt conformations required to fit into "tight" or "induced-fit" pockets that rigid amine linkers cannot access.

The Physicochemical Advantage[1]

-

Solubility: Replacing the hydrogen-bond donor (NH) with an acceptor (O) reduces the desolvation penalty required for the ligand to enter the hydrophobic ATP-binding pocket. This often translates to improved membrane permeability and oral bioavailability.

-

Metabolic Stability: While amines can be susceptible to N-oxidation or N-dealkylation, aryl ethers are generally robust against Phase I metabolic oxidative cleavage, provided the aromatic rings are not highly electron-rich.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a 4-phenoxypyrimidine scaffold within the ATP-binding pocket. Note the interaction with the Hinge Region and the orientation facilitated by the ether linker.

Figure 1: Canonical binding mode of Pyrimidine Ether scaffolds. The ether oxygen acts as a flexible pivot, orienting the tail group past the Gatekeeper residue.

Strategic Synthesis: The "Make-vs-Buy" Decision

Synthesizing pyrimidine ethers requires choosing between Nucleophilic Aromatic Substitution (

The Decision Matrix

| Factor | Pd-Catalyzed C-O Coupling | |

| Substrate Scope | Requires electron-deficient pyrimidines (e.g., 4-Cl, 2-Cl). | Works on unactivated or electron-rich systems. |

| Nucleophile | Phenols (Ar-OH) or Alcohols (R-OH). | Phenols/Alcohols.[1] |

| Reagents | Base ( | Pd source ( |

| Temperature | Often requires heat (80-120°C). | Variable (60-100°C). |

| Cost/Scalability | Low cost, high scalability. | Higher cost (Catalyst/Ligand). |

Synthetic Workflow Diagram

Figure 2: Synthetic decision tree for generating 4-aryloxypyrimidine scaffolds.

Case Study: Pacritinib & The Macrocyclic Advantage

Pacritinib (SB1518) represents the pinnacle of pyrimidine ether engineering. Unlike linear inhibitors, Pacritinib utilizes an ether linkage within a macrocyclic structure to inhibit JAK2 and FLT3.

-

The Challenge: Linear JAK2 inhibitors often suffer from off-target toxicity (e.g., JAK1 inhibition leading to immunosuppression).

-

The Solution: Macrocyclization restricts the conformational space of the inhibitor. The ether linkage in Pacritinib's macrocycle provides the necessary flexibility to close the ring without inducing excessive strain, while the oxygen atom contributes to the solubility profile of the large lipophilic molecule.

-

Mechanism: The macrocycle occupies the ATP pocket with high affinity, and the ether linkage helps position the side chains to interact with the specific hydrophobic regions unique to JAK2/FLT3, sparing JAK1.

Experimental Protocols

Protocol A: Synthesis of 4-Phenoxypyrimidine

This protocol is self-validating via TLC monitoring and is optimized for parallel synthesis.

Materials:

-

4-Chloropyrimidine derivative (1.0 equiv)

-

Substituted Phenol (1.1 equiv)

-

Anhydrous Potassium Carbonate (

) (2.0 equiv) -

DMF (Dimethylformamide), anhydrous (Concentration: 0.2 M)

Step-by-Step:

-

Activation: In a dried round-bottom flask, dissolve the phenol (1.1 equiv) in anhydrous DMF. Add

(2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide anion. Validation: The suspension may change color slightly. -

Addition: Add the 4-chloropyrimidine (1.0 equiv) in one portion.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

or Ar). -

Monitoring: Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS every 2 hours. The starting material (pyrimidine) should disappear. Checkpoint: If reaction is sluggish after 4 hours, add a catalytic amount (10 mol%) of CsF.

-

Workup: Cool to RT. Pour into ice-water (5x reaction volume).

-

If solid precipitates: Filter and wash with water.

-

If oil forms: Extract with EtOAc (3x), wash organic layer with LiCl solution (to remove DMF), brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (SiO2, Gradient 0-50% EtOAc in Hexanes).

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

To assess the potency of the synthesized ether scaffold.

Materials:

-

Kinase of interest (e.g., EGFR, JAK2)

-

Biotinylated Peptide Substrate

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-APC (Allophycocyanin) acceptor

-

ATP (

concentration)

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the pyrimidine ether inhibitor in 100% DMSO (Top concentration 10 mM).

-

Enzyme Mix: Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Incubation: Add 5

L of inhibitor and 10 -

Start Reaction: Add 10

L of Substrate/ATP mix. Shake plate for 30 seconds. Incubate for 60 mins at RT. -

Detection: Add 25

L of Detection Mix (Eu-antibody + Streptavidin-APC in EDTA buffer). The EDTA stops the kinase reaction. -

Read: Incubate 1 hour. Read on a TR-FRET compatible plate reader (Excitation: 337 nm, Emission 1: 615 nm, Emission 2: 665 nm).

-

Analysis: Calculate Ratio = (Signal 665nm / Signal 615nm) * 10,000. Plot % Inhibition vs. Log[Concentration] to determine

.

Summary Data: Ether vs. Amine[3]

| Property | Amine Linker (-NH-) | Ether Linker (-O-) | Implication |

| H-Bonding | Donor & Acceptor | Acceptor Only | Ether has better membrane permeability (lower PSA). |

| Flexibility | Moderate (Partial double bond character) | High (Free rotation) | Ether adapts better to induced-fit pockets. |

| Metabolism | Susceptible to N-dealkylation | Stable to oxidation | Ether scaffolds often have longer half-lives. |

| pKa Influence | Electron donating (+M) | Electron donating (+M), Inductive withdrawing (-I) | Modulates the basicity of the pyrimidine ring differently. |

References

-

Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors.

- Source: N

-

URL:[Link]

-

Pacritinib (SB1518)

- Source: British Journal of Haem

-

URL:[Link]

-

Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine deriv

- Source: New Journal of Chemistry (RSC)

-

URL:[Link]

-

An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase.

- Source: Journal of Medicinal Chemistry

-

URL:[Link]

-

Buchwald–Hartwig amin

- Source: Wikipedia (General Reference for Mechanism)

-

URL:[Link]

Sources

Medicinal Chemistry Applications of 3-Methyl-4-(pyrimidin-5-yloxy)aniline: A Strategic Building Block for Kinase and Receptor Modulators

Executive Summary

In contemporary medicinal chemistry, the rational selection of building blocks is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 3-Methyl-4-(pyrimidin-5-yloxy)aniline (CAS: 871020-40-5)[1] has emerged as a highly privileged diaryl ether scaffold. Characterized by an electron-rich aniline primed for functionalization and a pyrimidine ring that acts as a versatile hydrogen-bond acceptor, this molecule is extensively utilized in the design of Type II kinase inhibitors, G-protein coupled receptor (GPCR) allosteric modulators, and ion channel antagonists.

This technical whitepaper provides an in-depth analysis of the physicochemical advantages, structural logic, and synthetic protocols associated with 3-Methyl-4-(pyrimidin-5-yloxy)aniline, serving as a comprehensive guide for drug development professionals.

Structural and Physicochemical Profiling

The architectural brilliance of 3-Methyl-4-(pyrimidin-5-yloxy)aniline lies in the synergistic effects of its three core components: the primary amine, the ortho-methyl group, and the pyrimidin-5-yl ether.

Conformational Restriction via Steric Hindrance

The methyl group at the 3-position (ortho to the ether linkage) is not merely decorative; it provides a critical steric bump. This substituent restricts the free rotation of the diaryl ether bond, locking the dihedral angle and biasing the molecule toward a specific conformation. This pre-organization reduces the entropic penalty upon binding to deep hydrophobic pockets, such as the DFG-out conformation in kinases.

Modulating Lipophilicity and CYP450 Inhibition

Replacing a standard phenoxy or pyridinyloxy ring with a pyrimidin-5-yloxy group introduces two aromatic nitrogen atoms. These nitrogens serve as a "sink" for electron density, significantly lowering the overall lipophilicity (cLogP) of the molecule. As demonstrated in the optimization of mGlu5 negative allosteric modulators ()[2], the transition from a fluoropyridin-3-yl ether to a pyrimidin-5-yl ether drastically reduced off-target Cytochrome P450 1A2 (CYP1A2) inhibition while maintaining nanomolar target affinity[3].

Data Presentation: Physicochemical & SAR Profiling

Table 1: Physicochemical Properties of 3-Methyl-4-(pyrimidin-5-yloxy)aniline

| Property | Value | Medicinal Chemistry Implication |

| Molecular Weight | 201.23 g/mol | Highly ligand-efficient (LE). Leaves ~300 Da for further elaboration before hitting the Rule of 5 limit. |

| cLogP | ~2.74 | Optimal lipophilicity. Pyrimidine nitrogens prevent excessive hydrophobicity, aiding aqueous solubility. |

| Topological Polar Surface Area | 61.03 Ų | Excellent for membrane permeability; allows for tunable Blood-Brain Barrier (BBB) penetration. |

| H-Bond Donors (HBD) | 1 (Primary Amine) | Reactive site for coupling; typically converted to 1 HBD (amide/urea) in the final Active Pharmaceutical Ingredient (API). |

| H-Bond Acceptors (HBA) | 3 (N, N, O) | Provides critical interactions with kinase hinge regions or allosteric sites without inflating molecular weight. |

Table 2: SAR Comparison of Aryl Ether Motifs

| Aryl Ether Motif | Target Affinity | CYP1A2 Inhibition | Aqueous Solubility | LogP Impact |

| Phenoxy | High | High (Undesirable) | Poor | High |

| Pyridin-3-yloxy | High | Moderate | Moderate | Moderate |

| Pyrimidin-5-yloxy | High | Low (Favorable) | Good | Low |

Pharmacophore Logic and Target Applications

Pharmacophore mapping of 3-Methyl-4-(pyrimidin-5-yloxy)aniline in rational drug design.

Kinase Inhibitors (e.g., c-Met, BTK, Aurora Kinase)

In kinase inhibitor design, the pyrimidine ring frequently acts as a hinge-binding motif. The lone pairs on the pyrimidine nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region. For example, in the development of highly selective c-Met inhibitors like EMD 1214063 ()[4], pyrimidine-ether motifs were utilized to achieve potent nanomolar inhibition (IC50 = 3 nmol/L) while maintaining high selectivity across a panel of 242 human kinases[5].

GPCR Allosteric Modulators

The building block is highly effective in targeting allosteric pockets of GPCRs, which are often deep and lipophilic. The 3-methyl group forces the molecule into a bioactive conformation that perfectly fits the transmembrane allosteric site of receptors like mGlu5, yielding negative allosteric modulators (NAMs) with high central nervous system (CNS) penetrance and low off-target toxicity[3].

Ion Channel Antagonists (P2X3 Receptors)

Derivatives of pyrimidin-5-yloxy anilines have been heavily patented for their use as P2X3 and P2X2/3 receptor antagonists ()[6][7]. These compounds are critical in modulating afferent neurotransmission, offering therapeutic avenues for chronic cough, visceral pain, and genitourinary disorders[8][9].

Synthetic Methodologies & Experimental Protocols

Synthetic workflow for 3-Methyl-4-(pyrimidin-5-yloxy)aniline via cross-coupling and reduction.

Protocol 1: General Amide Coupling (Self-Validating Workflow)

Causality: The electron-withdrawing nature of the pyrimidin-5-yloxy group exerts a mild deactivating effect on the aniline nitrogen via inductive pull across the ether linkage. Consequently, highly efficient coupling reagents like HATU are required over standard EDC/HOBt to ensure complete conversion and minimize epimerization of chiral carboxylic acid partners.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to allow the formation of the active HOAt ester.

-

Coupling: Add 3-Methyl-4-(pyrimidin-5-yloxy)aniline (1.1 eq) in a single portion.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours.

-

Validation & Quality Control: Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the aniline peak (m/z 202.1 [M+H]+) is consumed and the chromatogram shows a dominant peak corresponding to the exact mass of the target amide.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x).

-

Purification (Crucial Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: LiCl specifically partitions DMF into the aqueous phase, preventing solvent contamination in the final product. Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure target compound. Purity must be verified as >95% by HPLC (UV 254 nm) prior to biological screening.

Conclusion

3-Methyl-4-(pyrimidin-5-yloxy)aniline stands as a masterclass in rational building block design. By balancing steric pre-organization (via the 3-methyl group) with optimized physicochemical properties (via the pyrimidin-5-yloxy group), it bypasses common attrition factors in drug development, such as poor solubility and high CYP450 liability. Mastery of its synthetic handling, particularly in amide and urea formations, remains an essential skill for medicinal chemists targeting kinases, GPCRs, and ion channels.

References

-

Emmitte, K. A., et al. (2017). "Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation." Journal of Medicinal Chemistry. URL:[Link]

-

Bladt, F., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research. URL:[Link]

- Afferent Pharmaceuticals / Hawley, R. C., et al. (2020). "Crystalline salts and polymorphs of a P2X3 antagonist." U.S. Patent 10,676,444.

-

Molbase Chemical Database. "3-methyl-4-pyrimidin-5-yloxyaniline | CAS 871020-40-5." URL:[Link]

Sources

- 1. CAS:871020-40-53-Methyl-4-(pyrimidin-5-yloxy)aniline-毕得医药 [bidepharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20200255386A1 - Crystalline salts and polymorphs of a p2x3 antagonist - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. US7858632B2 - Diaminopyrimidines as P2X3 and P2X2/3 antagonists - Google Patents [patents.google.com]

- 9. US20080207655A1 - Diaminopyrimidines as P2X3 and P2X2/3 modulators - Google Patents [patents.google.com]

Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-Methyl-4-(pyrimidin-5-yloxy)aniline

The following technical guide details the physicochemical profile, synthetic methodology, and analytical characterization of 3-Methyl-4-(pyrimidin-5-yloxy)aniline , a critical pharmacophore in the design of Type II Tyrosine Kinase Inhibitors (TKIs).

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

3-Methyl-4-(pyrimidin-5-yloxy)aniline is a biaryl ether scaffold serving as a "hinge-binder" or "linker" motif in medicinal chemistry. Structurally, it functions as a bioisostere to the 4-(pyridin-4-yloxy)aniline moiety found in approved kinase inhibitors such as Sorafenib and Regorafenib . The replacement of the pyridine ring with a pyrimidine ring (specifically linked at the 5-position) alters the electronic landscape, solubility, and hydrogen-bonding potential of the scaffold, often improving metabolic stability or kinase selectivity profiles.

Core Molecular Data[1]

| Parameter | Value | Technical Context |

| IUPAC Name | 3-Methyl-4-(pyrimidin-5-yloxy)aniline | Systematic nomenclature for registry. |

| Molecular Formula | C₁₁H₁₁N₃O | Validated via atom counting (see below). |

| Molecular Weight | 201.23 g/mol | Monoisotopic Mass: ~201.0902 Da. |

| H-Bond Donors | 1 (Primary Amine) | Critical for solvent interactions and binding. |

| H-Bond Acceptors | 4 (3 N, 1 O) | Includes pyrimidine nitrogens and ether oxygen. |

| cLogP | ~1.5 - 1.8 | Lipophilic enough for membrane permeability; suitable for CNS penetration. |

| Topological Polar Surface Area (TPSA) | ~68 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |

Structural Atom Verification (Formula Derivation)

To ensure absolute accuracy in the formula C₁₁H₁₁N₃O :

-

Aniline Core (Substituted Benzene): C₆ ring. Substituents at 1 (-NH₂), 3 (-CH₃), 4 (-O-). Hydrogens remain at positions 2, 5, 6 (3H).

-

Methyl Group: 1 Carbon, 3 Hydrogens (+CH₃).

-

Amine Group: 1 Nitrogen, 2 Hydrogens (+NH₂).

-

Ether Linkage: 1 Oxygen (+O).

-

Pyrimidine Ring (Attached at C5): C₄N₂ ring. Hydrogens remain at positions 2, 4, 6 (3H).

-

Note on Pyrimidine: The 5-position attachment connects to the meta-carbon between the two ring nitrogens.

-

-

Summation:

-

C: 6 (ring) + 1 (methyl) + 4 (pyrimidine) = 11

-

H: 3 (benzene) + 3 (methyl) + 2 (amine) + 3 (pyrimidine) = 11

-

N: 1 (amine) + 2 (pyrimidine) = 3

-

O: 1 (ether) = 1

-

Synthetic Methodology

Synthesizing the ether linkage at the 5-position of the pyrimidine ring presents a specific challenge. Unlike the 2- or 4-positions, the 5-position of pyrimidine is not electron-deficient enough for facile Nucleophilic Aromatic Substitution (

Therefore, a Nucleophilic Aromatic Substitution on the Nitrobenzene (Inverse

Protocol: Inverse Synthesis Route

Objective: Synthesize 3-Methyl-4-(pyrimidin-5-yloxy)aniline from 4-fluoro-3-methyl-1-nitrobenzene.

Step 1: Ether Formation (

)

-

Reagents: 5-Hydroxypyrimidine (1.0 eq), 4-Fluoro-3-methyl-1-nitrobenzene (1.1 eq), Potassium Carbonate (

, 2.5 eq). -

Solvent: DMF or DMSO (Polar aprotic is essential).

-

Conditions: Heat to 80–100°C for 4–6 hours under

atmosphere. -

Mechanism: The phenoxide generated from 5-hydroxypyrimidine attacks the C-F bond of the nitrobenzene. The nitro group at the para-position activates the benzene ring for fluoride displacement.

Step 2: Nitro Reduction[1]

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

, 5.0 eq). -

Solvent: Ethanol/Water (4:1).

-

Conditions: Reflux (80°C) for 2 hours.

-

Workup: Filter through Celite to remove iron oxides; extract filtrate with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.

Visual Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and the critical decision points.

Caption: Two-step synthetic pathway utilizing inverse

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Expected Retention: The compound is moderately polar; expect elution mid-gradient (approx. 4–6 min depending on flow rate).

B. Mass Spectrometry (LC-MS)[1]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Target Ion: Look for the

peak.[2]-

Calculated MW: 201.23

-

Expected m/z: 202.23

-

-

Fragmentation Pattern:

-

Loss of methyl group (

). -

Cleavage of the ether bond (characteristic loss of the pyrimidine ring).

-

C. Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) Prediction:

-

δ 8.8–9.1 ppm (s, 1H) & (s, 2H): Pyrimidine protons (H2, H4, H6). The proton between nitrogens (H2) will be most deshielded.

-

δ 6.8–7.0 ppm (d, 1H): Benzene ring proton at position 5 (ortho to ether).

-

δ 6.4–6.6 ppm (m, 2H): Benzene protons at positions 2 and 6 (ortho to amine).

-

δ 4.8–5.0 ppm (s, 2H): Amine protons (

), broad singlet, -

δ 2.1–2.2 ppm (s, 3H): Methyl group protons.

Application in Drug Discovery[2][7]

This molecule is not merely a chemical intermediate; it is a Privileged Scaffold in kinase inhibitor design.[3]

Mechanism of Action (Pharmacophore)

In the context of Type II kinase inhibitors (e.g., targeting VEGFR, c-Kit, or PDGFR):

-

The Aniline Nitrogen: Serves as the attachment point for a "Tail" moiety (often a urea or amide) that extends into the allosteric hydrophobic back pocket of the kinase.

-

The Ether Linker: Provides flexibility, allowing the molecule to adopt the correct torsion angle to fit the ATP-binding gate.

-

The Pyrimidine Head: Acts as the "Hinge Binder." The nitrogens in the pyrimidine ring accept hydrogen bonds from the kinase hinge region (e.g., Cys residues), mimicking the adenine ring of ATP.

Logical Workflow: From Scaffold to Lead

Caption: Workflow for utilizing the scaffold in Fragment-Based Drug Design (FBDD).

References

-

PubChem Compound Summary. (n.d.). Search results for Aniline and Pyrimidine substructures.[4] National Center for Biotechnology Information. Retrieved from [Link]

-

Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (Contextual reference for diaryl ether kinase inhibitors). Retrieved from [Link]

Sources

Pyrimidinyl-Oxy-Aniline Scaffolds: Synthetic Strategies and Medicinal Utility

[1]

Executive Summary

The pyrimidinyl-oxy-aniline motif represents a privileged scaffold in modern drug discovery, particularly within the realm of kinase inhibition (e.g., Mer, c-Met, and EGFR families).[1] This structural unit combines the hydrogen-bonding capacity of the pyrimidine ring with the flexible, lipophilic ether linkage and the versatile derivatization potential of the aniline moiety.

This technical guide provides a rigorous analysis of this building block, moving beyond basic descriptions to address the critical synthetic challenges: chemoselectivity (O- vs. N-arylation) and regioselectivity (C2 vs. C4 substitution).[1] It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.[2]

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]

The pyrimidinyl-oxy-aniline scaffold is rarely a passive linker; it often serves as a critical "hinge-binding" or "gatekeeper" element in the ATP-binding pocket of protein kinases.[1]

Core Pharmacophoric Features[3][4][5]

-

The Pyrimidine Head: Acts as a hydrogen bond acceptor (N1/N3). In many Type I and Type II kinase inhibitors, this ring interacts with the hinge region backbone (e.g., Met793 in EGFR).[1]

-

The Ether Linkage (-O-): Unlike a rigid amine (-NH-) linker, the ether oxygen introduces a specific bond angle (~110°) and rotational freedom that allows the molecule to adopt non-planar conformations, often required to access hydrophobic back-pockets.[1] It also eliminates a hydrogen bond donor, potentially improving membrane permeability by reducing Polar Surface Area (PSA).[1]

-

The Aniline Tail: The amino group (-NH2) serves as a vector for further elaboration into ureas or amides, which are classic motifs for interacting with the conserved DFG-motif (Asp-Phe-Gly) in kinases.[1]

Table 1: Physicochemical Comparison of Linkers

| Feature | Ether Linker (-O-) | Amine Linker (-NH-) | Impact on Drug Design |

| H-Bond Donor | No | Yes | Ether improves passive permeability; Amine may bind solvent or specific residues.[1] |

| Flexibility | High (Rotatable) | Moderate | Ether allows "induced fit" into cryptic pockets. |

| Metabolic Stability | High (CYP450 resistant) | Moderate | Amines are susceptible to N-oxidation or dealkylation.[1] |

| pKa Influence | Inductive withdrawal | Resonance donation | Ether lowers the pKa of the pyrimidine nitrogens less than the amine. |

Part 2: Synthetic Strategies & Decision Trees

Synthesizing this scaffold presents two primary challenges: Regioselectivity (which halogen on the pyrimidine reacts?) and Chemoselectivity (does the phenol or the aniline react?).

Strategy A: The Nitro-Reduction Route (High Fidelity)

This is the industry-standard approach for scale-up.[1] By using nitrophenol instead of aminophenol, the chemoselectivity issue is eliminated. The nitro group is subsequently reduced to the aniline.

-

Step 1: SNAr of 2,4-dichloropyrimidine with 4-nitrophenol.

-

Step 2: Reduction of the nitro group (Fe/NH4Cl, SnCl2, or H2/Pd-C).[1]

Strategy B: Direct Aminophenol Coupling (Convergent)

Used for late-stage functionalization or when the nitro-precursor is unavailable.[1] This requires precise base selection to favor the phenoxide (Hard Nucleophile) attack over the aniline (Soft Nucleophile).[1]

-

Conditions: Cs2CO3 in DMSO/DMF is preferred. The "Cesium Effect" improves the solubility of the phenoxide and promotes O-alkylation.

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting the correct synthetic route based on starting material availability and substitution patterns.

Caption: Decision tree for synthesizing pyrimidinyl-oxy-aniline building blocks, highlighting the divergence between the robust Nitro-Reduction route and the direct Aminophenol route.

Part 3: Experimental Protocols

Protocol 1: Regioselective SNAr Synthesis (Nitro-Route)

Objective: Synthesis of 4-(4-nitrophenoxy)pyrimidine derivatives. Scope: Validated for 2,4-dichloropyrimidine and 4,6-dichloropyrimidine.[1]

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)[1]

-

4-Nitrophenol (1.0 equiv)[1]

-

Potassium Carbonate (K2CO3) (1.5 equiv) — Note: Use anhydrous, finely ground.[1]

-

DMF (Dimethylformamide) — Concentration: 0.2 M

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.0 equiv) in DMF.

-

Deprotonation: Add K2CO3 (1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution typically turns bright yellow, indicating phenoxide formation.

-

Addition: Add 2,4-dichloropyrimidine (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).

-

Reaction: Heat the mixture to 80°C . Monitor by TLC (System: 30% EtOAc/Hexanes) or LCMS.[1]

-

Expert Insight: 2,4-dichloropyrimidine favors substitution at the C4 position due to the para-position relative to N1 and lower steric hindrance compared to C2. If C2 substitution is desired, this standard SNAr protocol will yield poor selectivity; Pd-catalyzed cross-coupling is recommended instead [1].[1]

-

-

Workup: Once starting material is consumed (~4–6 hours), cool to RT. Pour into ice-cold water (10x reaction volume). The product usually precipitates. Filter, wash with water, and dry.[1] If no precipitate forms, extract with EtOAc.

Protocol 2: Iron-Mediated Nitro Reduction

Objective: Conversion of the nitro-intermediate to the active aniline building block.

Reagents:

-

Nitro-intermediate (from Protocol 1)[1]

-

Iron Powder (Fe) (5.0 equiv) — Must be fine powder (<10 micron).[1]

-

Ammonium Chloride (NH4Cl) (5.0 equiv)[1]

-

Solvent: EtOH:H2O (4:1 ratio)

Procedure:

-

Suspend the nitro-intermediate in EtOH:H2O (4:1).

-

Add NH4Cl and Iron powder.

-

Heat to reflux (approx. 80°C) with vigorous stirring.

-

Validation: Monitor by LCMS. The mass shift will be M-30 (loss of two oxygens, gain of two hydrogens).[1]

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH. Concentrate the filtrate.

Part 4: Applications in Drug Discovery[6][7][8]

The pyrimidinyl-oxy-aniline motif is integral to "Type II" kinase inhibitors, which bind to the inactive conformation (DFG-out) of the kinase.[1]

Case Study: Mer/c-Met Dual Inhibitors

Recent medicinal chemistry campaigns have utilized this scaffold to develop dual inhibitors for Mer and c-Met receptor tyrosine kinases, which are implicated in cancer metastasis.[1][3]

-

Compound 18c: A specific example from recent literature [2] utilizes a 2-substituted aniline pyrimidine core. The ether linkage connects the central pyrimidine to a distal phenyl ring, allowing the molecule to span the ATP pocket and interact with the hydrophobic back-pocket.

-

Mechanism: The aniline nitrogen often forms a hydrogen bond with the "hinge" region or serves as an attachment point for a solubilizing tail (e.g., morpholine or piperazine) that reaches into the solvent-exposed region.

Visualization: Pharmacophore Interaction Map

The diagram below illustrates how the Pyrimidinyl-Oxy-Aniline scaffold typically orients within a kinase binding pocket.

Caption: Pharmacophore map demonstrating the binding mode of pyrimidinyl-oxy-aniline inhibitors within a typical kinase ATP-binding pocket.

References

-

Neufeldt, S. R. (2016).[1] C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Digitell Inc. Link

-

Huang, D., et al. (2024).[1][4][5] Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Link

-

BenchChem Technical Support.[2] (2025).[1][3][6][7][8] The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. BenchChem. Link[1]

-

Wuxi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wuxi AppTec. Link

Sources

- 1. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

Therapeutic Targets for 3-Methyl-4-(pyrimidin-5-yloxy)aniline Derivatives: A Mechanistic and Methodological Guide

Executive Summary

In contemporary medicinal chemistry, the 3-methyl-4-(pyrimidin-5-yloxy)aniline scaffold has emerged as a highly versatile pharmacophore. Unlike traditional phenoxy-aniline derivatives, the incorporation of the electron-deficient pyrimidine ring, coupled with the steric constraints of the 3-methyl group, provides unique physicochemical properties. This whitepaper explores the structural rationale behind this moiety and details its primary therapeutic targets—ranging from receptor tyrosine kinases (RTKs) like c-Met to epigenetic protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs).

Structural Rationale & Pharmacophore Modeling

The pharmacological utility of 3-methyl-4-(pyrimidin-5-yloxy)aniline derivatives stems from precise vectorization and conformational control:

-

The Pyrimidin-5-yloxy Core: The nitrogen atoms in the pyrimidine ring significantly lower the molecule's lipophilicity (LogP) compared to a simple phenyl ring, improving aqueous solubility while providing critical hydrogen-bond acceptor vectors. In kinase targets, these nitrogens frequently interact with the hinge region backbone[1].

-

Diaryl Ether Linkage & 3-Methyl Steric Shield: The ether oxygen provides conformational flexibility, allowing the molecule to adopt a "folded" or "U-shaped" geometry necessary for penetrating deep hydrophobic pockets (such as the DFG-out pocket in kinases). The adjacent 3-methyl group acts as a steric shield, restricting the rotational freedom of the ether linkage and locking the molecule into its bioactive conformation[2].

-

The Aniline Nitrogen: Serving as a synthetic vector, the aniline amine is typically derivatized into ureas or amides. These functional groups act as critical hydrogen-bond donors/acceptors, often engaging the conserved catalytic glutamate and DFG-aspartate in kinases[3].

Fig 1. Pharmacophore mapping and vector analysis of the 3-methyl-4-(pyrimidin-5-yloxy)aniline core.

Primary Therapeutic Targets

Receptor Tyrosine Kinases: c-Met and BTK

The most prominent application of this scaffold is in the development of highly selective kinase inhibitors.

-

c-Met (Hepatocyte Growth Factor Receptor): Derivatives such as EMD 1204831 and EMD 1214063 (Tepotinib) utilize the pyrimidin-5-yloxy motif to achieve sub-nanomolar potency against c-Met[2]. The pyrimidine ring occupies the ATP-binding pocket, while the extended ether-linked system allows the molecule to achieve >200-fold selectivity over other human kinases by exploiting the unique geometry of the c-Met active site [4].

-

Bruton's Tyrosine Kinase (BTK): Patent literature demonstrates that pyrimidin-5-yloxy-phenyl derivatives are highly effective BTK inhibitors, utilized in treating autoimmune disorders like rheumatoid arthritis and B-cell malignancies [3].

Fig 2. Signal transduction pathway blockade by c-Met targeted pyrimidin-5-yloxy inhibitors.

GPCR Allosteric Modulators: mGlu5

Beyond kinases, the scaffold is highly effective in targeting allosteric pockets of G-protein coupled receptors. For instance, VU0424238 (a picolinamide derivative of the pyrimidin-5-yloxy core) is a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5)[1]. The pyrimidine ring reduces CYP1A2 inhibition and plasma protein binding compared to its fluoropyridine analogs, showcasing how heteroatom placement in this scaffold fine-tunes ADME properties [1].

Epigenetic Protein-Protein Interactions: Menin-MLL

Recent advancements have repurposed this scaffold to disrupt the Menin-MLL interaction, a critical epigenetic driver in acute leukemias. By converting the aniline into a substituted benzamide, the resulting compounds achieve high-affinity binding to the Menin pocket, displacing the MLL fusion protein and halting leukemogenesis [5].

Quantitative Target Profiling

The following table summarizes the diverse target landscape and binding affinities of key derivatives utilizing the pyrimidin-5-yloxy pharmacophore.

| Compound / Derivative Class | Primary Target | Binding Affinity (IC50 / Ki) | Mechanism of Action | Clinical / Preclinical Utility |

| EMD 1214063 (Tepotinib) | c-Met (RTK) | IC50 = 3 nM | ATP-competitive Kinase Inhibitor | Non-Small Cell Lung Cancer (NSCLC) |

| EMD 1204831 | c-Met (RTK) | IC50 = 9 nM | ATP-competitive Kinase Inhibitor | Solid Tumors (Preclinical) |

| VU0424238 | mGlu5 (GPCR) | Ki = 4.4 nM | Negative Allosteric Modulator | Psychiatric / Neurodegenerative Disorders |

| Formula I Benzamides | Menin-MLL | < 50 nM | PPI Inhibitor | Acute Leukemias, Castration-Resistant Prostate Cancer |

Experimental Workflows & Protocols

To ensure rigorous validation of 3-methyl-4-(pyrimidin-5-yloxy)aniline derivatives, the following self-validating protocols are recommended.

Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated pyrimidine-aniline derivatives.

-

Reagent Preparation: Prepare the recombinant kinase domain (e.g., c-Met) at 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial step: Set ATP concentration strictly at the apparent

for the specific kinase to ensure accurate -

Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense derivatives directly into 384-well plates. Causality: Acoustic dispensing eliminates tip-based carryover and minimizes DMSO concentration (<1% final), preventing solvent-induced kinase denaturation.

-

Incubation & Equilibration: Incubate the kinase-compound mixture for 60 minutes at room temperature before adding ATP/substrate. Causality: Many pyrimidine-ether derivatives act as Type II inhibitors (binding the DFG-out conformation), which exhibit slow-binding kinetics. Pre-incubation ensures equilibrium is reached.

-

Reaction & Detection: Initiate the reaction with ATP and biotinylated peptide substrate. After 60 minutes, quench with EDTA and add Europium-labeled anti-phospho antibody and Streptavidin-APC.

-

Self-Validation (Quality Control): Calculate the Z'-factor for every plate using a reference arm (e.g., Staurosporine at 10 µM for 100% inhibition and DMSO for 0% inhibition). A Z'-factor > 0.6 validates the assay's dynamic range.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality: While Western blots confirm downstream signaling blockade, NanoBRET confirms direct target engagement inside live cells, proving the derivative successfully crosses the cell membrane and binds the target in a physiological environment.

-

Cell Transfection: Transfect HEK293T cells with a plasmid encoding a c-Met-NanoLuc (Nluc) fusion protein. Plate at

cells/well in 96-well format. -

Tracer Titration: Introduce a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Target Engagement Intracellular Kinase Assay tracer).

-

Compound Treatment: Treat cells with serial dilutions of the pyrimidin-5-yloxy derivative. Incubate for 2 hours.

-

BRET Measurement: Add the NanoLuc substrate and measure BRET signals (ratio of 610 nm / 460 nm emissions). The displacement of the fluorescent tracer by the unlabeled derivative results in a dose-dependent decrease in the BRET signal, yielding an intracellular

.

References

-

Bladt, F., et al. "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors." Clinical Cancer Research, 2013.[Link]

-

Emmitte, K. A., et al. "Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation." Journal of Medicinal Chemistry, 2017.[Link]

- Vitae Pharmaceuticals, LLC. "Inhibitors of the menin-MLL interaction.

- Merck Patent GmbH. "Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity." WO2012170976A2, 2012.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. US11479557B2 - Inhibitors of the menin-MLL interaction - Google Patents [patents.google.com]

Synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline from 4-fluoro-3-methylnitrobenzene

[1]

Executive Summary & Strategic Context

This application note details a robust, scalable protocol for the synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline , a privileged pharmacophore in medicinal chemistry.[1] This scaffold—a specific diaryl ether—is a critical intermediate in the development of Type II kinase inhibitors (e.g., targeting VEGFR, PDGFR, or c-Met), often serving as the "hinge-binding" or "solvent-front" moiety in drug candidates similar to Pazopanib or Resmetirom analogs.[1]

Synthetic Strategy

The synthesis is executed in two steps:

-

Nucleophilic Aromatic Substitution (SNAr): The coupling of 4-fluoro-3-methylnitrobenzene with pyrimidin-5-ol utilizing the electron-withdrawing nitro group to activate the aryl fluoride.[1]

-

Chemoselective Reduction: Conversion of the nitro group to the target aniline using catalytic hydrogenation or iron-mediated reduction.

This route is preferred over Ullmann or Buchwald-Hartwig couplings for this specific substrate due to the high reactivity of the fluoronitrobenzene, avoiding the need for expensive transition metal catalysts in the coupling step.[1]

Reaction Scheme

Figure 1: Synthetic pathway for 3-Methyl-4-(pyrimidin-5-yloxy)aniline.

Detailed Experimental Protocols

Step 1: Preparation of 3-Methyl-4-(pyrimidin-5-yloxy)nitrobenzene

Mechanism: SNAr (Nucleophilic Aromatic Substitution).[1] The phenoxide ion generated from pyrimidin-5-ol attacks the C-4 position of the nitrobenzene, displacing fluoride.[1]

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Mass/Vol |

| 4-Fluoro-3-methylnitrobenzene | 155.13 | 1.0 | 15.5 g |

| Pyrimidin-5-ol | 96.09 | 1.1 | 10.6 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 27.6 g |

| DMF (Anhydrous) | - | - | 150 mL |

Protocol

-

Setup: Charge a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser with Pyrimidin-5-ol (10.6 g, 110 mmol) and DMF (150 mL).

-

Deprotonation: Add K₂CO₃ (27.6 g, 200 mmol) in one portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Note: The mixture may become slightly colored.

-

-

Addition: Add 4-Fluoro-3-methylnitrobenzene (15.5 g, 100 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours .

-

Monitoring: Check by TLC (30% EtOAc in Hexanes) or HPLC. The limiting reagent (fluoronitrobenzene) should be consumed.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly into Ice-Water (600 mL) with stirring. The product should precipitate as a solid.

-

Stir the slurry for 30 minutes to ensure granulation.

-

Filter the solid using a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and salts.

-

-

Purification:

-

Dry the solid in a vacuum oven at 50°C for 12 hours.

-

Optional: If the product is colored or impure, recrystallize from Ethanol/Water (9:1).

-

Expected Yield: 19.6 – 20.8 g (85–90%).

-

Appearance: Light yellow to tan solid.[1]

-

Step 2: Reduction to 3-Methyl-4-(pyrimidin-5-yloxy)aniline

Mechanism: Catalytic Hydrogenation.[1] The nitro group is reduced to an amino group via surface-catalyzed hydrogen transfer.[1]

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Mass/Vol |

| Nitro Intermediate (from Step 1) | 231.21 | 1.0 | 10.0 g |

| 10% Pd/C (50% wet) | - | 10 wt% | 1.0 g |

| Methanol (MeOH) | - | - | 100 mL |

| Hydrogen Gas (H₂) | 2.02 | Excess | Balloon/1 atm |

Protocol

-

Safety Check: Purge the reaction vessel with Nitrogen (N₂) before adding catalyst to prevent ignition of methanol vapors.

-

Setup: In a 250 mL RBF or hydrogenation bottle, dissolve the Nitro Intermediate (10.0 g, 43.2 mmol) in Methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a gentle stream of Nitrogen.

-

Hydrogenation:

-

Evacuate the flask and backfill with Hydrogen (H₂) (balloon pressure is sufficient). Repeat this cycle 3 times.

-

Stir vigorously at Room Temperature for 3–5 hours .

-

Monitoring: TLC (5% MeOH in DCM) will show the disappearance of the non-polar nitro compound and the appearance of a polar, UV-active amine spot (stains with Ninhydrin).

-

-

Workup:

-

Flush the vessel with Nitrogen to remove excess H₂.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with Methanol (2 x 20 mL).

-

Caution: Do not let the Pd/C dry out completely on the filter paper, as it is pyrophoric. Keep it wet with water after filtration.[1]

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude amine.

-

Expected Yield: 8.2 – 8.7 g (95–99%).

-

Appearance: Off-white to pale brown solid.[1]

-

Analytical Data & Quality Control

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale brown solid |

| Purity | HPLC (C18, ACN/H₂O) | > 98.0% (Area %) |

| Identity | ¹H-NMR (DMSO-d₆) | δ (ppm): 8.90 (s, 1H, Pyrimidine H-2), 8.55 (s, 2H, Pyrimidine H-4,6), 6.90 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 6.45 (dd, 1H, Ar-H), 5.10 (br s, 2H, NH₂), 2.05 (s, 3H, CH₃).[1] |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 202.2 |

Critical Troubleshooting & Optimization

-

Incomplete Coupling (Step 1):

-

Impurity Formation (Step 1):

-

Issue: Hydrolysis of the fluoronitrobenzene to the phenol (rare but possible with wet solvent).

-

Solution: Ensure strict anhydrous conditions.[1]

-

-

Incomplete Reduction (Step 2):

-

Cause: Catalyst poisoning (Sulphur traces from Step 1 reagents?).

-

Solution: Wash the Step 1 solid thoroughly with water to remove inorganic salts. If Pd/C fails, switch to Fe/NH₄Cl (Iron powder, NH₄Cl, EtOH/H₂O, Reflux 2h) which is highly robust for nitro reductions.

-

References

-

SNAr Mechanism & Conditions: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.[1] (General reference for Pd/C reduction).

-

Analogous Kinase Inhibitor Synthesis (Pazopanib/Resmetirom Intermediates)

-

Safety Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for 4-Fluoro-3-methylnitrobenzene. Link

Sources

- 1. 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline [handomchemicals.com]

- 2. wjarr.com [wjarr.com]

- 3. 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 8. Page loading... [guidechem.com]

Application Note: Chan-Lam Coupling of Pyrimidin-5-ol and Aryl Boronic Acids

[1][2]

Executive Summary

The synthesis of 5-aryloxypyrimidines is a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. While SNAr methodologies are common for electron-deficient rings, they require activated aryl halides (often fluorinated) and harsh conditions that may not tolerate sensitive functional groups.

The Chan-Lam-Evans coupling offers a complementary, mild, oxidative approach using aryl boronic acids. However, pyrimidin-5-ol presents a specific challenge: it is an electron-deficient phenol (pKa ~6.5–7.5) with a high propensity for catalyst poisoning due to the chelating ability of the pyrimidine nitrogens.

This guide details two field-proven protocols:

-

Method A (The Standard): A robust, room-temperature protocol using stoichiometric copper(II) for standard substrates.

-

Method B (Catalytic/High-Efficiency): A ligand-promoted catalytic system for sterically hindered or highly electron-poor partners.

Mechanistic Insight & Challenges

The Chan-Lam coupling operates via an oxidative Cu(II)/Cu(III) catalytic cycle. Unlike Palladium-catalyzed couplings (Suzuki-Miyaura), which rely on a Cu(0)/Cu(II) or Pd(0)/Pd(II) cycle, Chan-Lam requires an oxidant (usually atmospheric oxygen) to regenerate the active species.

The "Heterocycle Trap"

For pyrimidin-5-ol, the primary failure mode is N-coordination . The pyrimidine ring nitrogens can bind competitively to the Copper center, displacing the boronic acid or preventing the coordination of the hydroxyl group. This "poisoning" halts the catalytic cycle.

Solution: We utilize molecular sieves (4Å) to remove water (which competes for coordination) and specific bases (Pyridine or TEA) that facilitate deprotonation of the phenol without permanently sequestering the copper.

Catalytic Cycle Diagram

The following diagram illustrates the critical Transmetallation and Reductive Elimination steps, highlighting where the Pyrimidin-5-ol enters the cycle.

Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle. Note that the 'Transmetallation' step is often rate-limiting and sensitive to water.

Experimental Protocols

Method A: Stoichiometric Cu(OAc)2 (The "Gold Standard")

Recommended for: Initial screening, small-scale synthesis (<500 mg), and substrates with minimal steric hindrance.

Rationale: Using stoichiometric Copper(II) acetate circumvents the slow re-oxidation step of Cu(I) to Cu(II), often resulting in higher yields for difficult heteroaryl phenols.

Materials:

-

Pyrimidin-5-ol derivative (1.0 equiv)

-

Aryl Boronic Acid (1.5 – 2.0 equiv)

-

Cu(OAc)2 (anhydrous) (1.0 – 1.1 equiv)

-

Pyridine (3.0 equiv)

-